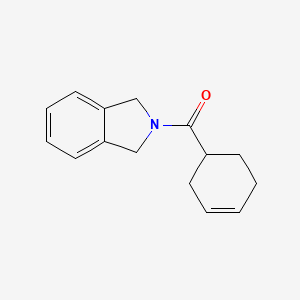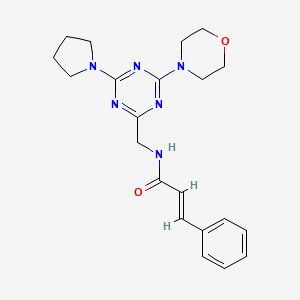
N-(3-benzamidopyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-benzamidopyridin-4-yl)benzamide” is a chemical compound with the molecular formula C19H15N3O2 and a molecular weight of 317.348. It is a derivative of benzamide , which is an organic compound with the chemical formula of C7H7NO .
Synthesis Analysis
The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Another study reported the synthesis of N-substituted benzamides using declopramide as a lead compound .Molecular Structure Analysis
The molecular structure of “this compound” incorporates the novel ligand N-(pyridin-4-yl)benzamide (benpy) to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving benzamides, including “this compound”, can be facilitated by reacting esters with alkali metal amidoboranes . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications
Synthesis Process Optimization
The research by Dian (2010) explored an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide, a compound structurally related to N-(3-benzamidopyridin-4-yl)benzamide. This study highlighted the optimization of reaction conditions to achieve higher yields, demonstrating the importance of precise control over synthesis parameters in the production of benzamide derivatives. The high yield under mild reaction conditions signifies the potential for scalable and efficient production processes for similar compounds, including this compound (H. Dian, 2010).
Biological Evaluation and Medicinal Chemistry
A study by Saeed et al. (2015) synthesized and evaluated the biological activity of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. Although structurally distinct, this research provides insights into the potential biological applications of benzamide derivatives, including this compound. The compounds were evaluated for their inhibitory effects on various enzymes, indicating the relevance of benzamide derivatives in developing therapeutic agents with potential applications in medicinal chemistry (A. Saeed et al., 2015).
Pharmacokinetics and Anti-fibrosis Potential
Research on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, structurally related to this compound, investigated its potential as an oral anti-fibrotic drug. The study by Kim et al. (2008) provides a framework for understanding how benzamide derivatives can be evaluated for their distribution, metabolism, and potential therapeutic applications, underscoring the importance of pharmacokinetic studies in the development of new drugs (Y. W. Kim et al., 2008).
Antimicrobial and Antibacterial Applications
Adam et al. (2016) investigated the synthesis, characterization, and antibacterial activity of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. Although not directly studying this compound, this research contributes to the broader understanding of benzamide derivatives' potential in antimicrobial and antibacterial applications. The study demonstrates the compound's efficacy against both gram-positive and gram-negative bacteria, highlighting the therapeutic potential of benzamide derivatives in addressing bacterial infections (Farook Adam et al., 2016).
Safety and Hazards
Future Directions
The future directions for “N-(3-benzamidopyridin-4-yl)benzamide” could involve further exploration of its potential applications in spin-crossover (SCO) cooperativity via amide group hydrogen bonding . Additionally, its potential biological activity could be explored further, given the known activities of benzamides .
Mechanism of Action
Target of Action
Similar compounds have been reported to act as allosteric activators of human glucokinase .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions could potentially lead to changes in the conformation and activity of the target proteins.
Biochemical Pathways
Given its potential role as an allosteric activator of glucokinase, it could be involved in the regulation of glucose metabolism . Activation of glucokinase can enhance the conversion of glucose to glucose-6-phosphate, a critical step in both glycolysis and glycogenesis pathways.
Result of Action
If it acts as an allosteric activator of glucokinase, it could potentially enhance glucose utilization and decrease blood glucose levels . This could have therapeutic implications for conditions like diabetes.
Properties
IUPAC Name |
N-(3-benzamidopyridin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-7-3-1-4-8-14)21-16-11-12-20-13-17(16)22-19(24)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYJPEJPGQWDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2808220.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2808225.png)



![tert-butyl 4-[6-(4-chlorophenyl)-5-cyano-2-(4-pyridinyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2808236.png)

![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2808239.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2808240.png)
![2-[[5-cyano-4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2808241.png)
